1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene
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Overview
Description
1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to a dimethyl-nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene typically involves the nucleophilic substitution reaction of 2,5-dimethyl-4-nitrobenzene with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the benzylthiol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are typically used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene exerts its effects depends on the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and sulfanyl groups, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved would require further detailed studies.
Comparison with Similar Compounds
1-(Benzylsulfanyl)-2,5-dimethylbenzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(Benzylsulfanyl)-4-nitrobenzene: Lacks the dimethyl groups, which can affect its steric and electronic properties.
2,5-Dimethyl-4-nitrobenzene:
Uniqueness: 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the nitro and benzylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-benzylsulfanyl-2,5-dimethyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-9-15(12(2)8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGONJRZSRNFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SCC2=CC=CC=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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